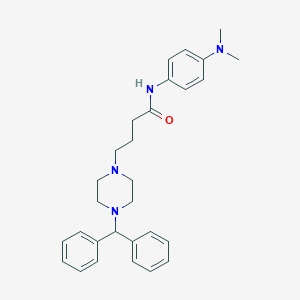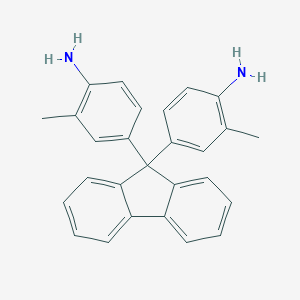
Chpdg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chpdg, also known as 1-(3-chlorophenyl)-4,4-dimethyl-2-(phenylsulfonyl)-1-pentene, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of chpdg is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Chpdg has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth in several types of cancer cells. Additionally, chpdg has been studied for its neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using chpdg in lab experiments is its high potency, allowing for lower concentrations to be used. However, one limitation is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on chpdg. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of chpdg and to identify any potential side effects.
Méthodes De Synthèse
Chpdg can be synthesized through a multistep process starting with the reaction of 3-chlorobenzaldehyde with 2-methyl-Chpdgbutene to form Chpdg(3-chlorophenyl)-4,4-dimethyl-Chpdgpenten-3-one. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to form chpdg.
Applications De Recherche Scientifique
Chpdg has been the subject of several scientific studies due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects.
Propriétés
Numéro CAS |
104783-29-1 |
|---|---|
Nom du produit |
Chpdg |
Formule moléculaire |
C13H19ClN5O5+ |
Poids moléculaire |
360.77 g/mol |
Nom IUPAC |
2-amino-7-(3-chloro-2-hydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H18ClN5O5/c14-2-6(21)3-18-5-19(9-1-7(22)8(4-20)24-9)11-10(18)12(23)17-13(15)16-11/h5-9,20-22H,1-4H2,(H2-,15,16,17,23)/p+1/t6?,7-,8+,9+/m0/s1 |
Clé InChI |
ZZRJGNBCAVAWAM-GSLILNRNSA-O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CCl)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CCl)O)CO)O |
SMILES canonique |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CCl)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



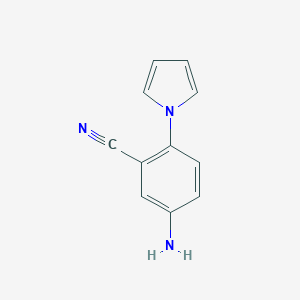
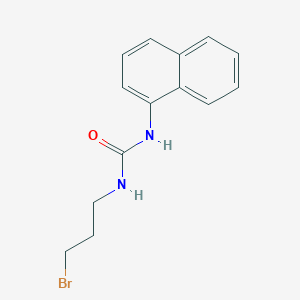
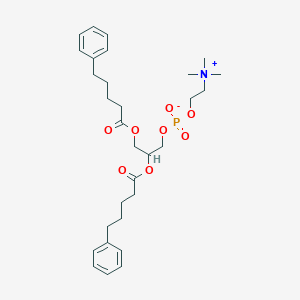
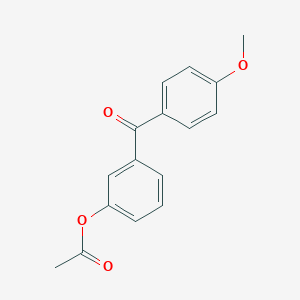
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
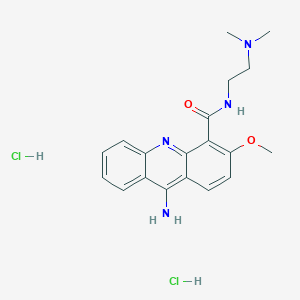
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
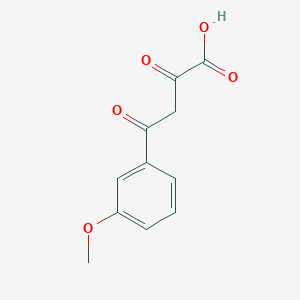
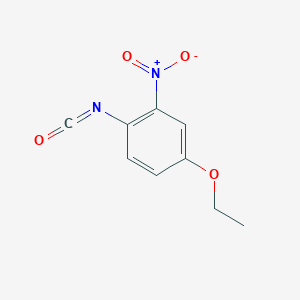
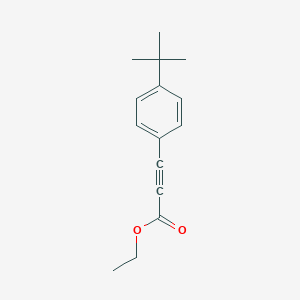
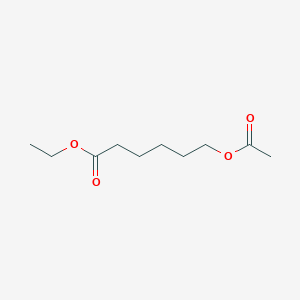
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
